Cyclohexyl 2-methyl-4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
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Overview
Description
Cyclohexyl 2-methyl-4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a cyclohexyl group, a methylsulfanyl phenyl group, and a dihydropyrimido[1,2-a]benzimidazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexyl 2-methyl-4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the dihydropyrimido[1,2-a]benzimidazole core: This can be achieved through the condensation of appropriate benzimidazole and pyrimidine derivatives under acidic or basic conditions.
Introduction of the cyclohexyl group: This step often involves the use of cyclohexyl halides in the presence of a base to facilitate nucleophilic substitution.
Attachment of the methylsulfanyl phenyl group: This can be done through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, using appropriate aryl halides and methylsulfanyl derivatives.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using appropriate reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid, halogens.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Cyclohexyl 2-methyl-4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Cyclohexyl 2-methyl-4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Cyclohexyl 2-methyl-4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can be compared with other similar compounds, such as:
Cyclohexyl 2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate: Lacks the methylsulfanyl group, which may affect its reactivity and biological activity.
Cyclohexyl 2-methyl-4-[4-(methoxy)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate: Contains a methoxy group instead of a methylsulfanyl group, which can influence its chemical properties and interactions.
Cyclohexyl 2-methyl-4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-acetate: Has an acetate group instead of a carboxylate group, which may alter its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H27N3O2S |
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Molecular Weight |
433.6 g/mol |
IUPAC Name |
cyclohexyl 2-methyl-4-(4-methylsulfanylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C25H27N3O2S/c1-16-22(24(29)30-18-8-4-3-5-9-18)23(17-12-14-19(31-2)15-13-17)28-21-11-7-6-10-20(21)27-25(28)26-16/h6-7,10-15,18,23H,3-5,8-9H2,1-2H3,(H,26,27) |
InChI Key |
PXXLKOWSMDKORE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=C(C=C4)SC)C(=O)OC5CCCCC5 |
Origin of Product |
United States |
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